molecular formula C12H25NO2 B1438307 N-(3-Hydroxypropyl)nonanamide CAS No. 35627-80-6

N-(3-Hydroxypropyl)nonanamide

Cat. No.: B1438307
CAS No.: 35627-80-6
M. Wt: 215.33 g/mol
InChI Key: MIUYCGWQBJWWDJ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)nonanamide is an organic compound with the molecular formula C12H25NO2 It is a derivative of nonanoic acid, where the amide group is substituted with a 3-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)nonanamide typically involves the reaction of nonanoic acid with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

    Esterification: Nonanoic acid is first converted to its ester form using an alcohol, typically methanol, in the presence of an acid catalyst.

    Amidation: The ester is then reacted with 3-aminopropanol under basic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)nonanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or halides are employed in substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxypropyl)nonanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)nonanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

N-(3-Hydroxypropyl)nonanamide can be compared with other similar compounds, such as:

    Nonivamide: An amide of pelargonic acid and vanillylamine, known for its use in topical analgesics.

    Capsaicin: A related compound with a similar structure, known for its role in pain relief and as a flavoring agent.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group provides additional reactivity compared to other nonanoic acid derivatives.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(3-hydroxypropyl)nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14/h14H,2-11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUYCGWQBJWWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656010
Record name N-(3-Hydroxypropyl)nonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35627-80-6
Record name N-(3-Hydroxypropyl)nonanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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